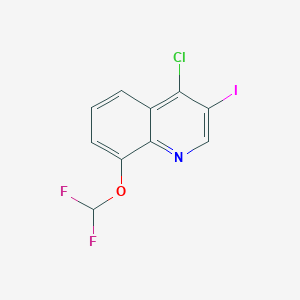
4-Chloro-8-(difluoromethoxy)-3-iodoquinoline
Vue d'ensemble
Description
4-Chloro-8-(difluoromethoxy)-3-iodoquinoline is a chemical compound with the molecular formula C₁₁H₅ClF₂N₂O and a molecular weight of 254.62 g/mol . It falls within the class of quinoline derivatives and exhibits interesting properties due to its halogen substitutions.
Synthesis Analysis
The synthesis of this compound involves several steps, including halogenation, methoxylation, and cyclization. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline consists of a quinoline ring with chlorine, iodine, and difluoromethoxy substituents. The arrangement of atoms and bond angles significantly influences its reactivity and biological activity. Computational studies and X-ray crystallography have provided insights into its 3D structure .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with various reagents and catalysts sheds light on its potential applications in organic synthesis .
Applications De Recherche Scientifique
Tautomerism and Substituent Effects
- Tautomerism in Derivatives : 8-Hydroxyquinoline derivatives, including chloroxine and clioquinol, display interesting tautomerism properties. These compounds, related to 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline, demonstrate stable forms with intramolecular OH⋯N hydrogen bonds. Substituents like chloro and iodo groups significantly influence the stability and electron populations in these molecules (Karpińska, Mazurek & Dobrowolski, 2010).
Spectrophotometric Analysis
- Spectrophotometric Determination : A spectrophotometric method for determining halogenated 8-hydroxyquinoline derivatives, closely related to 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline, has been proposed. This method can analyze pharmaceutical preparations containing these compounds (Belal, 1984).
Chemical Synthesis and Modification
Substitution in Halogenated Quinolines : Research on the selective substitution of halogens in 4-chloro-6-iodoquinoline reveals potential for synthesizing various diarylquinolines, which is significant for derivatives like 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline (Tsvetkov, Latyshev, Lukashev & Beletskaya, 2002).
Antitumor Activity : Halogenated quinolines, structurally similar to 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline, have been investigated for their potential antitumor properties. This suggests a possible application in the development of novel anticancer drugs (Lin & Loo, 1978).
Propriétés
IUPAC Name |
4-chloro-8-(difluoromethoxy)-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2INO/c11-8-5-2-1-3-7(16-10(12)13)9(5)15-4-6(8)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJJAJRGKHTOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(difluoromethoxy)-3-iodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



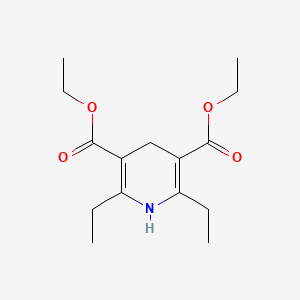
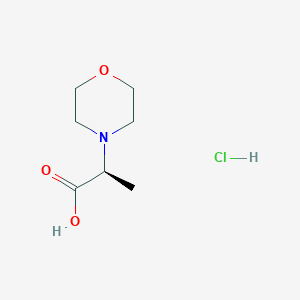
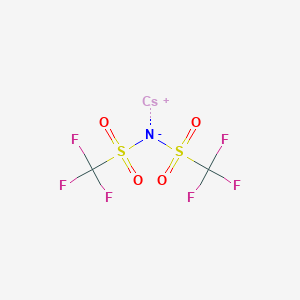
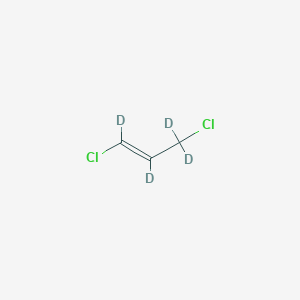
![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)
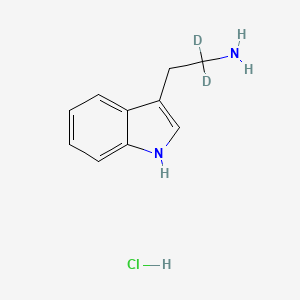
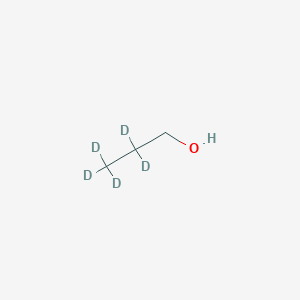
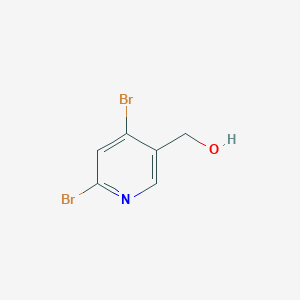
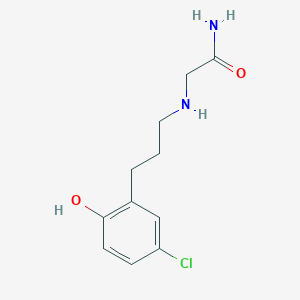
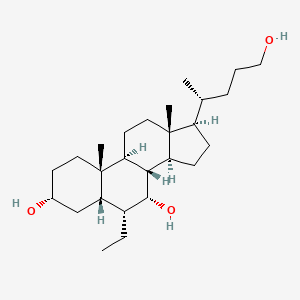
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
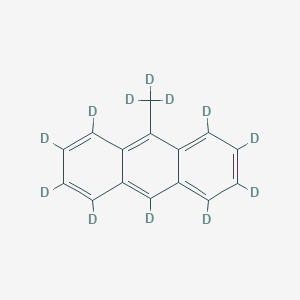
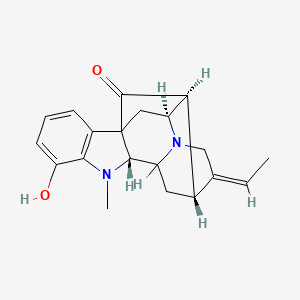
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)